2,2',3,3',4,5',6'-七氯联苯

描述

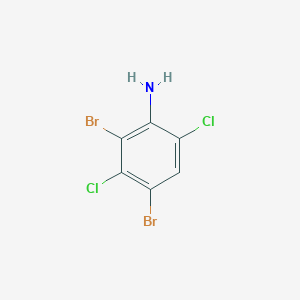

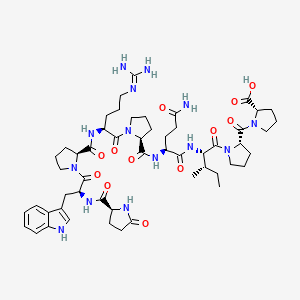

2,2’,3,3’,4,5’,6’-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) found in air, soil, mammals, and marine animals . It has a molecular formula of C12H3Cl7 and a molecular weight of 395.323 .

Molecular Structure Analysis

The molecular structure of 2,2’,3,3’,4,5’,6’-Heptachlorobiphenyl consists of two phenyl rings with seven chlorine atoms attached at various positions . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2’,3,3’,4,5’,6’-Heptachlorobiphenyl include a molecular weight of 395.323 and a molecular formula of C12H3Cl7 . Additional properties such as melting point, boiling point, density, refractive index, flash point, storage temperature, solubility in various solvents, and water solubility are provided .科学研究应用

环境退化

甲烷发酵池沉积物中的厌氧微生物可以通过还原的邻位和间位脱氯过程代谢多氯联苯(PCBs),如2,3,5,6-四氯联苯。这个过程导致形成氯化程度较低的联苯,表明了一种潜在的PCBs环境降解途径,包括七氯联苯衍生物 (Van Dort & Bedard, 1991)。

化学命名

为氯联苯提出了一种新的简化编号系统,利用16进制(Hex)进行缩写表示,有助于对2,2',3,3',4,5',6'-七氯联苯等复杂PCB同分异构体进行分类和识别。这个系统增强了科学交流和涉及多样PCB结构的研究的清晰度 (Zitko, 1983)。

在超临界流体中的溶解度

研究了PCB同分异构体,包括2,2',3,3',4,5',6'-七氯联苯,在超临界流体(如二氧化碳和经过正丁烷和甲醇改性的二氧化碳)中的溶解度。这项研究为利用超临界流体在提取和修复受PCB污染的环境中的潜力提供了见解 (Anitescu & Tavlarides, 1999)。

代谢命运和羟基化

对二氯联苯的代谢命运进行的研究,这是七氯联苯的一个更简单的类似物,表明形成二羟基化代谢物,暗示了更高氯化同分异构体的类似代谢途径。了解这些途径对评估PCBs的生物富集和毒性至关重要,包括七氯联苯衍生物 (Dhakal, Parkin, & Lehmler, 2019)。

作用机制

Target of Action

The primary target of 2,2’,3,3’,4,5’,6’-Heptachlorobiphenyl is the circadian clock component PER1 . This compound regulates the circadian clock by inhibiting the basal and circadian expression of PER1 .

Mode of Action

2,2’,3,3’,4,5’,6’-Heptachlorobiphenyl interacts with its target, PER1, by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This interaction results in the regulation of the circadian clock .

Biochemical Pathways

The biochemical pathway affected by 2,2’,3,3’,4,5’,6’-Heptachlorobiphenyl is the circadian rhythm pathway . The downstream effects of this interaction include the regulation of various physiological processes that follow a daily cycle .

Pharmacokinetics

This suggests that the compound may have a long half-life and could bioaccumulate in the body .

Result of Action

The molecular and cellular effects of 2,2’,3,3’,4,5’,6’-Heptachlorobiphenyl’s action include the inhibition of the basal and circadian expression of PER1 . This results in the regulation of the circadian clock, which can have wide-ranging effects on various physiological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’,3,3’,4,5’,6’-Heptachlorobiphenyl. For instance, PCBs, including 2,2’,3,3’,4,5’,6’-Heptachlorobiphenyl, were banned in the 1970s due to their harmful health effects and their tendency to bioaccumulate . Despite this, they are still found in the environment due to their resistance to degradation . This environmental persistence can influence the compound’s action and efficacy .

属性

IUPAC Name |

1,2,4,5-tetrachloro-3-(2,3,4-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-5-2-1-4(9(16)12(5)19)8-10(17)6(14)3-7(15)11(8)18/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOYNJAHPUASHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074164 | |

| Record name | 2,2',3,3',4,5',6'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2',3,3',4,5',6'-Heptachlorobiphenyl | |

CAS RN |

52663-70-4 | |

| Record name | PCB 177 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52663-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,3',4,5',6'-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,5',6'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,5',6'-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEE72YP9XF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,5R)-3,3,5-trimethylcyclohexyl] acetate](/img/structure/B1582841.png)

![(1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-Hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-one](/img/structure/B1582851.png)